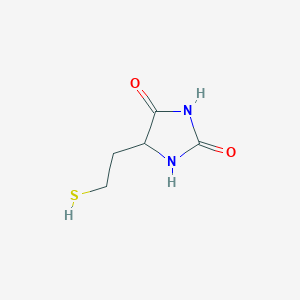

5-(2-Sulfanylethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 2-mercaptoethanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Reactivity of the Thiol (-SH) Group

The sulfanylethyl substituent introduces a thiol group, which is highly reactive. Key reactions include:

Oxidation to Disulfides

Thiols readily oxidize to disulfides under mild conditions (e.g., exposure to air or oxidizing agents like H2O2):

2R-SHO2R-S-S-R+H2O

This reaction is critical for stabilizing thiol-containing compounds and is observed in related systems .

Alkylation Reactions

The thiol group can undergo nucleophilic substitution with alkyl halides or Michael addition to α,β-unsaturated carbonyl compounds. For example:

R-SH+R’-X→R-S-R’+HX

In imidazolidine-dione derivatives, alkylation at sulfur has been used to modulate biological activity .

Reactions of the Imidazolidine-2,4-dione Core

The heterocyclic core participates in several characteristic reactions:

Hydrolysis

Under acidic or basic conditions, the imidazolidine-dione ring can hydrolyze to yield urea and carboxylic acid derivatives:

Imidazolidine-2,4-dioneH2O/H+Urea+Carboxylic Acid

This reactivity is well-documented in substituted imidazolidine-diones .

Nucleophilic Substitution

The carbonyl groups at positions 2 and 4 are electrophilic sites. Nucleophiles (e.g., amines, alcohols) can attack these positions, leading to ring-opening or functionalization. For instance:

C=O+NH2R→C-NHR+H2O

Such reactions are employed in the synthesis of hydantoin derivatives .

Functionalization at the 5-Position

The 5-position substituent (2-sulfanylethyl) may influence regioselectivity in further modifications:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could theoretically modify aryl-substituted analogs, but direct evidence for 5-(2-sulfanylethyl) derivatives is lacking .

Thermal and Photochemical Stability

Thiol-containing compounds are prone to degradation under heat or UV light. Stabilization strategies, such as derivatization to disulfides or thioethers, are often required .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Activity

Imidazolidine-2,4-diones are known for their anticonvulsant properties. Research has shown that derivatives of this compound can interact with sodium channels in the brain, similar to phenytoin. These compounds exhibit significant activity against seizures, making them potential candidates for further development in epilepsy treatment .

Antitumor and Antimicrobial Properties

Studies have indicated that 5-(2-sulfanylethyl)imidazolidine-2,4-dione and its derivatives possess antitumor activities. For instance, they have been evaluated against various cancer cell lines and shown to inhibit proliferation effectively. Additionally, their antimicrobial properties have been documented against several bacterial strains, suggesting their utility in treating infections .

Microbiology

Inhibition of Bacterial Virulence

Recent investigations have focused on the ability of imidazolidine-2,4-dione derivatives to inhibit bacterial virulence factors. Compounds synthesized from this scaffold have demonstrated effectiveness against Pseudomonas aeruginosa by inhibiting protease and hemolysin production. Notably, specific derivatives achieved up to 96.4% inhibition of pyocyanin production at low concentrations (1 mg/ml), indicating their potential as novel antimicrobial agents .

Neuropharmacology

Serotonin Transporter Activity

The compound has also been studied for its effects on serotonin transporters and receptors. Some derivatives exhibit high affinity for serotonin transporter (SERT) and serotonin 5-HT1A receptors, which are crucial targets in the treatment of mood disorders such as depression and anxiety. The binding affinities range from 23 to 350 nM for these receptors, highlighting their potential in neuropharmacological applications .

Table 1: Summary of Pharmacological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione involves its ability to form and break disulfide bonds. This property is crucial in biochemical applications, where disulfide bonds play a key role in protein folding and stability . The compound interacts with molecular targets such as thiol groups in proteins, influencing their structure and function .

Comparación Con Compuestos Similares

Similar compounds to 5-(2-Sulfanylethyl)imidazolidine-2,4-dione include:

Imidazolidine-2,4-dione: Lacks the sulfanyl group, making it less reactive in certain biochemical applications.

2-Mercaptoethanol: Contains a sulfanyl group but lacks the imidazolidine-2,4-dione structure, limiting its use in specific reactions.

The uniqueness of this compound lies in its combination of the imidazolidine-2,4-dione core with a sulfanyl group, providing a versatile tool for various scientific applications .

Actividad Biológica

5-(2-Sulfanylethyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazolidine-2,4-dione family, which has been studied for various therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing both nitrogen and oxygen atoms, with a sulfanylethyl group attached. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Imidazolidine derivatives have demonstrated anti-inflammatory properties in various in vivo models. For example, compounds from this class have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In specific studies, derivatives showed significant reductions in inflammation markers in animal models .

Anticancer Potential

The anticancer activity of imidazolidine-2,4-diones has been explored extensively. Compounds derived from this family have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, this compound has shown promise in targeting B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival .

Study on Inhibitory Effects Against Lymphoid-Specific Tyrosine Phosphatase (LYP)

A study focused on the design and synthesis of imidazolidine derivatives aimed at inhibiting LYP revealed that certain compounds exhibited IC50 values ranging from 2.85 to 6.95 μM. The most potent inhibitors were found to selectively target LYP over other phosphatases, suggesting a potential therapeutic application in autoimmune diseases .

Cardiovascular Effects

Another investigation assessed the cardiovascular effects of imidazolidine derivatives in rats. The results indicated that certain compounds induced hypotension and bradycardia, likely through endothelial muscarinic receptor activation leading to nitric oxide release. This highlights the compound's potential for cardiovascular therapeutic applications .

Comparative Analysis of Biological Activities

| Compound | Activity | IC50/Effect | Target |

|---|---|---|---|

| This compound | Antimicrobial | Varies by strain | Bacterial cell membrane |

| Similar Derivative A | Anti-inflammatory | IC50 = 10 µM | COX inhibition |

| Similar Derivative B | Anticancer | IC50 = 6 µM (Bcl-2 inhibition) | Cancer cell proliferation |

| Similar Derivative C | Cardiovascular effects | Induces hypotension | Endothelial receptors |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors that modulate key signaling pathways related to inflammation and cell survival.

Propiedades

IUPAC Name |

5-(2-sulfanylethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-4-3(1-2-10)6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOASRCFWDKGPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C1C(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.